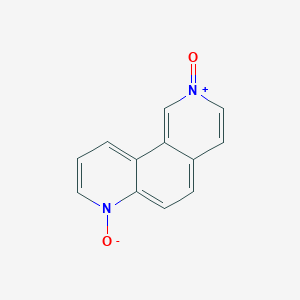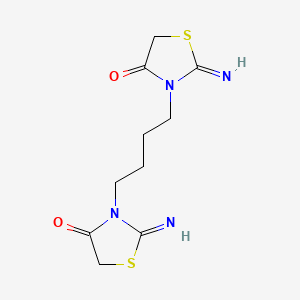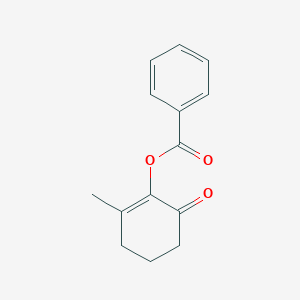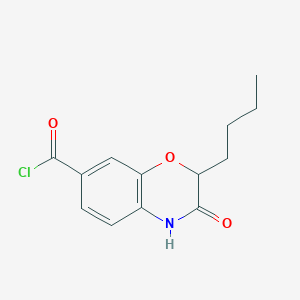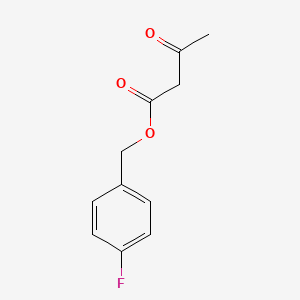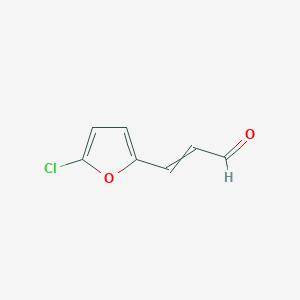
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- is a chemical compound belonging to the benzopyran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzopyrans .
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigations into its pharmacological effects suggest potential therapeutic applications, including as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- involves its interaction with various molecular targets. It may act as an enzyme inhibitor, receptor modulator, or antioxidant, depending on the context. The pathways involved include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares the benzopyran core but lacks the specific substituents of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl-.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another similar compound with different substituents, affecting its chemical properties and applications.
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-4-methyl-: This compound has a similar structure but with different positions of the substituents.
Propriétés
Numéro CAS |
61393-23-5 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-tert-butyl-4-methyl-3H-chromen-2-one |
InChI |
InChI=1S/C14H18O2/c1-13(2,3)14(4)9-12(15)16-11-8-6-5-7-10(11)14/h5-8H,9H2,1-4H3 |
Clé InChI |
ZVVZUOVCVAKDSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC2=CC=CC=C21)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



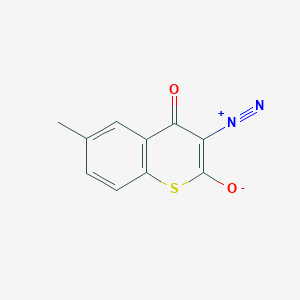

![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
